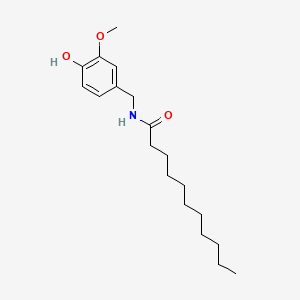
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide is a synthetic organic compound It is structurally characterized by an amide linkage between an undecanamide chain and a vanillyl group (4-hydroxy-3-methoxyphenyl)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with undecanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine and alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the amide linkage provides structural stability. The compound may modulate various signaling pathways, including those involved in inflammation and pain perception.
類似化合物との比較
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide can be compared with other similar compounds, such as:
Capsaicin: Both compounds share a vanillyl group, but capsaicin has a shorter acyl chain.
Nonivamide: Similar to capsaicin but with a different acyl chain length.
Vanillylamine derivatives: Compounds with variations in the acyl chain length and functional groups.
This compound is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities.
特性
CAS番号 |
47311-59-1 |
|---|---|
分子式 |
C19H31NO3 |
分子量 |
321.5 g/mol |
IUPAC名 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]undecanamide |
InChI |
InChI=1S/C19H31NO3/c1-3-4-5-6-7-8-9-10-11-19(22)20-15-16-12-13-17(21)18(14-16)23-2/h12-14,21H,3-11,15H2,1-2H3,(H,20,22) |
InChIキー |
PLYCKVKDTOBZTL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
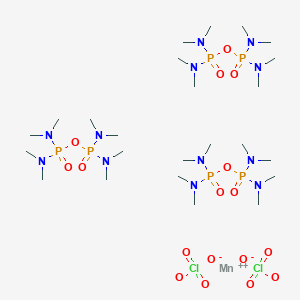


![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
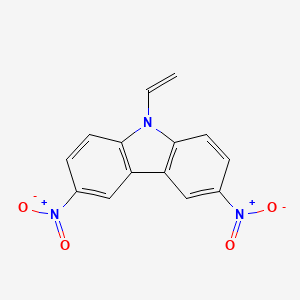
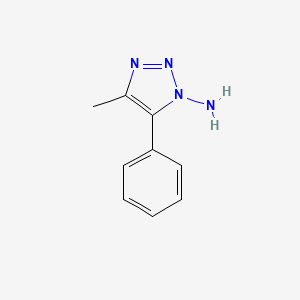
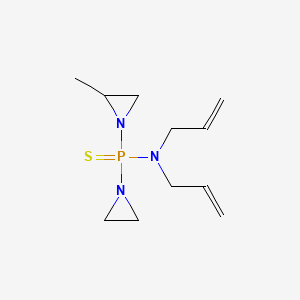
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)

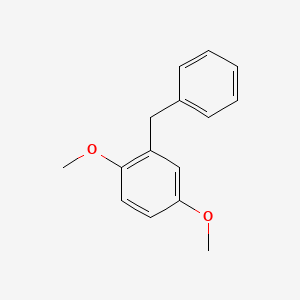
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

